molecular formula C5H5ClN2O B1616945 5-Chloro-1-methylpyrimidin-2(1H)-one CAS No. 63331-06-6

5-Chloro-1-methylpyrimidin-2(1H)-one

Cat. No. B1616945
Key on ui cas rn: 63331-06-6
M. Wt: 144.56 g/mol
InChI Key: WVNYVHJOTMLDOF-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

1-Methyl-5-chloropyrimid-2-one was prepared as above from the potassium salt of 5-chloropyrimid-2-one (prepared as described in Crosby, G. D. and Berthold, V. R. J. Org. Chem. 25 (1960) 1916) in 50% yield, m.p. 210° C. (acetone). (Found: C, 41.61; H, 3.65; Calc. for C5H5ClN2O: C, 41.54; H, 3.48)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:10]C(C)=O>>[CH3:10][N:5]1[CH:4]=[C:3]([Cl:2])[CH:8]=[N:7][C:6]1=[O:9] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(N=CC(=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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